molecular formula C9H15NO2 B14495972 N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine CAS No. 63857-53-4

N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine

Cat. No.: B14495972
CAS No.: 63857-53-4
M. Wt: 169.22 g/mol
InChI Key: ZMNVTVRGMYWWRD-UHFFFAOYSA-N
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Description

N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexene ring substituted with methoxy and dimethyl groups, along with a hydroxylamine functional group. Its distinct structure makes it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

The synthesis of N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine typically involves the reaction of 3-methoxy-5,5-dimethylcyclohex-2-en-1-one with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the desired hydroxylamine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity .

Chemical Reactions Analysis

N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it to amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine involves its interaction with molecular targets through its functional groups. The hydroxylamine group can form hydrogen bonds and participate in redox reactions, influencing various biochemical pathways. The methoxy and dimethyl groups contribute to the compound’s stability and reactivity, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine can be compared with similar compounds such as:

    3,5-Dimethyl-2-cyclohexen-1-one: Lacks the hydroxylamine group, making it less reactive in certain reactions.

    N-(3-Methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)malononitrile: Contains a malononitrile group instead of hydroxylamine, leading to different reactivity and applications.

    3-Hydroxy-5,5-dimethylcyclohex-2-en-1-one:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific investigations.

Properties

CAS No.

63857-53-4

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

N-(3-methoxy-5,5-dimethylcyclohex-2-en-1-ylidene)hydroxylamine

InChI

InChI=1S/C9H15NO2/c1-9(2)5-7(10-11)4-8(6-9)12-3/h4,11H,5-6H2,1-3H3

InChI Key

ZMNVTVRGMYWWRD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC(=NO)C1)OC)C

Origin of Product

United States

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